2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile
Overview
Description
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile is an organic compound with the molecular formula C14H17NS and a molecular weight of 231.36 g/mol . It is characterized by the presence of a benzylsulfanyl group attached to a cyclopentyl ring, which is further connected to an acetonitrile group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile typically involves the reaction of cyclopentylacetonitrile with benzylsulfanyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted cyclopentylacetonitrile derivatives.
Scientific Research Applications
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile is primarily used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds. Additionally, it can be used as a starting material for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile is not well-documented. its reactivity can be attributed to the presence of the benzylsulfanyl and nitrile groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the compounds derived from it.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylacetonitrile: Lacks the benzylsulfanyl group, making it less reactive in certain chemical transformations.
Benzylsulfanylacetonitrile: Contains a benzylsulfanyl group but lacks the cyclopentyl ring, affecting its steric and electronic properties.
Uniqueness
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile is unique due to the combination of the benzylsulfanyl group and the cyclopentyl ring, which imparts distinct reactivity and steric properties. This makes it a versatile intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(1-benzylsulfanylcyclopentyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c15-11-10-14(8-4-5-9-14)16-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLKPGOJUKLJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#N)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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